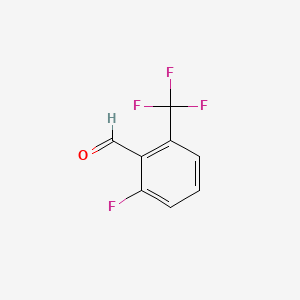

2-Fluoro-6-(trifluoromethyl)benzaldehyde

Beschreibung

Overview of Fluorine in Organic Chemistry and its Impact on Molecular Reactivity and Electronic Properties

Fluorine is the most electronegative element, a property that, combined with its small atomic radius, imparts unique characteristics to organic molecules. acs.orgnumberanalytics.comtcichemicals.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. lew.ronih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated compounds. numberanalytics.comlew.ro

Electronically, fluorine's strong inductive effect (-I effect) withdraws electron density from adjacent atoms, which can significantly influence the acidity, basicity, and reactivity of functional groups within the molecule. researchgate.net Despite its high electronegativity, fluorine is a poor π-electron donor (mesomeric effect). This combination of electronic effects can modulate the electron density of aromatic rings, affecting their susceptibility to electrophilic and nucleophilic substitution reactions. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine can alter a molecule's conformation and lipophilicity, which are critical parameters in drug design for improving cell membrane permeability and binding affinity to biological targets. nih.gov

Strategic Importance of Fluorinated Aromatic Aldehydes in Advanced Organic Synthesis and Design

Fluorinated aromatic aldehydes are valuable intermediates in organic synthesis due to the versatile reactivity of the aldehyde group. This functional group can be readily transformed into a wide array of other functionalities, including alcohols, carboxylic acids, amines, and various heterocyclic systems. The presence of fluorine on the aromatic ring enhances the utility of these aldehydes.

The electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution, while also influencing the reactivity of the aldehyde group itself. numberanalytics.com This modulation of reactivity allows for selective chemical transformations that might be difficult to achieve with their non-fluorinated analogs. Consequently, fluorinated aromatic aldehydes are crucial starting materials for the synthesis of complex molecules with applications in medicinal chemistry and materials science. researchgate.net They serve as key building blocks for a number of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as for the development of effective pesticides and herbicides. researchgate.netchemimpex.com

Rationale for Focused Academic Research on 2-Fluoro-6-(trifluoromethyl)benzaldehyde

The specific compound, this compound, has attracted considerable research interest due to the unique substitution pattern on its benzene (B151609) ring. It features two strongly electron-withdrawing groups, a fluorine atom and a trifluoromethyl (-CF3) group, both positioned ortho to the aldehyde functionality.

The trifluoromethyl group is significantly more electron-withdrawing than a single fluorine atom and also possesses considerable steric bulk. The combination of the ortho-fluoro and ortho-trifluoromethyl groups creates a unique electronic and steric environment around the aldehyde. This steric hindrance can influence the selectivity of reactions at the carbonyl group, while the powerful electron-withdrawing effects of both substituents make the aldehyde carbon highly electrophilic and the aromatic ring susceptible to nucleophilic attack.

This distinct combination of properties makes this compound a valuable tool for synthetic chemists. It is employed as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the fluorinated substituents can enhance therapeutic efficacy, metabolic stability, and bioavailability. chemimpex.com Research has demonstrated its utility in the preparation of substituted benzo[b]thiophene-2-carboxylates and diaryl ethers. The unique reactivity profile of this molecule continues to be explored for the development of novel synthetic methodologies and the construction of complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60611-24-7 |

| Molecular Formula | C8H4F4O |

| Molecular Weight | 192.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 156 °C |

| Density | 1.432 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

| Flash Point | 82 °C (closed cup) |

Data sourced from references nist.govbiosynth.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKUGVHRTLCKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334787 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-24-7 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 6 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety in Fluorinated Aromatic Systems

The aldehyde moiety (–CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In fluorinated aromatic systems such as 2-Fluoro-6-(trifluoromethyl)benzaldehyde, this inherent electrophilicity is significantly amplified. The reactivity of the aldehyde is dictated by the electronic effects of the substituents on the aromatic ring.

Nucleophilic addition is the most prominent reaction of the aldehyde group. wikipedia.orglibretexts.org The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. The presence of strong electron-withdrawing groups, such as fluorine and trifluoromethyl, on the aromatic ring enhances the partial positive charge on the carbonyl carbon. This increased electrophilicity makes the aldehyde more reactive towards nucleophiles compared to non-fluorinated benzaldehyde (B42025). libretexts.orgyoutube.com Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the aromatic ring can donate electron density through resonance; however, the powerful inductive effects of the fluoro and trifluoromethyl substituents in this compound counteract this, making the carbonyl group highly activated. libretexts.org

While the primary reactivity of the aldehyde is nucleophilic addition at the carbon, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles like protons (in acid catalysis). Acid catalysis further increases the electrophilicity of the carbonyl carbon by protonating the oxygen, making it more susceptible to attack by even weak nucleophiles. youtube.com

Influence of Ortho-Fluoro and Para-Trifluoromethyl Substituents on Aromatic Ring Reactivity and Electron Density

Editor's Note: The subject compound, this compound, features both the fluoro and trifluoromethyl groups in positions ortho to the aldehyde functionality. The following analysis pertains to this specific substitution pattern.

The reactivity of the aromatic ring in this compound is profoundly influenced by the strong electron-withdrawing nature of both the ortho-fluoro and ortho-trifluoromethyl substituents. These groups deactivate the aromatic ring towards electrophilic aromatic substitution by significantly reducing its electron density. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

This electronic arrangement has a notable impact on the acidity and reactivity of the ring's C–H bonds. Research indicates that C–H bonds positioned ortho to a fluorine substituent exhibit enhanced acidity and are more susceptible to functionalization, a phenomenon exploited in transition metal-catalyzed C–H activation reactions. nih.gov The electron-withdrawing character of these substituents enhances the electrophilicity of the aldehyde group, making it a valuable intermediate in various syntheses.

| Substituent | Position (relative to -CHO) | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Fluoro (-F) | Ortho (C2) | Strongly withdrawing (-I) | Weakly donating (+M) | Strong net withdrawal |

| Trifluoromethyl (-CF3) | Ortho (C6) | Strongly withdrawing (-I) | Negligible (-M) | Strong net withdrawal |

| Aldehyde (-CHO) | C1 | Moderately withdrawing (-I) | Moderately withdrawing (-M) | Strong net withdrawal |

Reaction Pathways in Condensation, Addition, and Cyclization Reactions of this compound

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly versatile substrate for various organic transformations, including condensation, addition, and cyclization reactions.

Addition Reactions: The aldehyde readily undergoes nucleophilic addition with a wide range of nucleophiles. For instance, reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary alcohols. Similarly, it can participate in Wittig or Wittig-Horner reactions to form alkenes. sigmaaldrich.com

Condensation Reactions: This aldehyde is an excellent candidate for condensation reactions with nucleophiles containing an active methylene (B1212753) group or with amines. For example, Knoevenagel condensation with malonic acid derivatives would proceed efficiently, driven by the activated nature of the carbonyl group. Condensation with amines or their derivatives would form imines (Schiff bases), which are key intermediates in reductive amination processes.

Cyclization Reactions: The unique substitution pattern of this compound can be exploited in intramolecular or tandem reactions leading to heterocyclic structures. In reactions involving a nucleophile that also bears a second reactive site, an initial nucleophilic addition to the aldehyde can be followed by an intramolecular cyclization. A related compound, 2-cyanobenzaldehyde, undergoes a one-pot nucleophilic addition with trifluoromethyltrimethylsilane followed by intramolecular cyclization to yield a fluorinated phthalide. nih.gov Similarly, cyclocondensation reactions have been reported for other ortho-fluorobenzaldehydes with amidines to form quinazolines. researchgate.net These examples suggest that this compound is a promising precursor for the synthesis of complex fluorinated heterocycles.

| Reaction Type | Reagent Class | Intermediate/Product Type | Mechanistic Pathway |

| Addition | Organometallics (e.g., Grignard) | Secondary Alcohols | 1,2-Nucleophilic Addition |

| Addition | Cyanide (e.g., HCN, TMSCN) | Cyanohydrins | 1,2-Nucleophilic Addition |

| Condensation | Primary Amines (R-NH2) | Imines (Schiff Bases) | Addition-Elimination |

| Condensation | Active Methylene Compounds | Substituted Alkenes | Knoevenagel/Aldol Condensation |

| Cyclization | Amidines | Fused Heterocycles (e.g., Quinazolines) | Addition followed by Intramolecular Cyclocondensation |

Radical Reactions and Single Electron Transfer Processes Involving Fluorinated Aldehydes

While ionic pathways dominate the reactivity of aldehydes, fluorinated aldehydes can also participate in radical and single-electron transfer (SET) processes. The aldehydic C–H bond is relatively weak and can be susceptible to abstraction by radical species. Studies on simple fluoroaldehydes have shown that trifluoromethyl radicals can abstract the hydrogen atom from the aldehyde group. rsc.orgrsc.org

Photochemical reactions offer another avenue for radical generation. Under UV irradiation, aldehydes can be excited, potentially leading to C–H bond homolysis or other radical pathways. For instance, a catalyst-free photochemical method for the fluorination of benzaldehydes into the corresponding benzoyl fluorides has been developed, proceeding via a radical mechanism. chemrxiv.org This suggests that this compound could undergo similar transformations.

Single-electron transfer (SET) is a process where an electron is transferred from a donor to an acceptor, generating a radical ion pair. nih.govlibretexts.org The highly electron-deficient nature of the this compound system could make it a suitable acceptor in SET processes, particularly when paired with a strong electron donor (Lewis base) under thermal or photochemical conditions. acs.org Such SET events can initiate radical cascades, enabling novel bond formations that are distinct from traditional two-electron pathways. For example, Lewis acid/Zinc-mediated activation of benzaldehyde-derived acetals can generate α-oxy radicals via a SET mechanism for C–C bond formation. acs.org

Stereochemical Outcomes and Diastereoselective Control in Derivative Synthesis

When this compound reacts to form a new stereocenter, controlling the stereochemical outcome is a critical aspect of synthetic chemistry. The prochiral nature of the aldehyde's carbonyl carbon means that its reaction with a nucleophile will generate a new chiral center. Without any chiral influence, the reaction typically produces a racemic mixture of enantiomers.

Achieving stereocontrol (diastereoselective or enantioselective control) requires the use of chiral reagents, catalysts, or auxiliaries. The presence of the fluorine and trifluoromethyl groups can influence the stereochemical course of a reaction due to their steric and electronic properties.

Recent advances in organofluorine chemistry have led to strategies for the diastereodivergent and enantioselective synthesis of molecules containing a stereogenic carbon substituted with both a fluorine and a trifluoromethyl group. nih.govresearchgate.net These methods often involve the stereoselective addition of fluorinated allylboronates to aldehydes, where the facial selectivity of the attack on the carbonyl is controlled by a chiral catalyst. researchgate.net Chiral auxiliaries, such as Ellman's imine or Oppolzer's sultam, have also been successfully employed to direct the diastereoselective synthesis of complex fluorinated molecules like fluoroalkene dipeptide isosteres. rsc.org These methodologies could be adapted for reactions involving this compound to synthesize specific stereoisomers of its derivatives for applications in medicinal chemistry and materials science.

Strategic Applications of 2 Fluoro 6 Trifluoromethyl Benzaldehyde As a Versatile Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly reactive and versatile starting material utilized in the assembly of intricate molecular architectures. chemimpex.com The aldehyde group serves as a key functional handle for a multitude of chemical transformations, including condensations, additions, and oxidations, while the ortho-fluoro and trifluoromethyl groups profoundly influence the reactivity and properties of the resulting products.

Heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules. The introduction of fluorine or trifluoromethyl groups into these rings can significantly enhance their therapeutic or agrochemical efficacy. rsc.orgdundee.ac.uk this compound is an ideal precursor for constructing such fluorinated heterocycles.

The aldehyde functionality can readily participate in condensation reactions with various bidentate nucleophiles to form a wide range of heterocyclic systems. For example, reaction with hydrazines can yield trifluoromethyl-substituted pyrazoles, while condensation with o-phenylenediamines can lead to the formation of benzimidazoles. researchgate.net Similarly, multicomponent reactions involving this aldehyde can be employed to build more complex heterocyclic frameworks such as pyrimidines and quinazolinones. rsc.org The trifluoromethyl group, in particular, is instrumental in these syntheses, often enhancing the stability and modulating the electronic properties of the final heterocyclic product. rsc.orgresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Trifluoromethylated Precursors This table is for illustrative purposes, showing the types of heterocycles that can be formed using strategies applicable to this compound.

| Heterocycle Class | Bidentate Nucleophile/Reagent | Resulting Scaffold |

|---|---|---|

| Pyrazoles | Hydrazine Derivatives | Trifluoromethyl-substituted pyrazole |

| Benzimidazoles | o-Phenylenediamines | 2-(Trifluoromethyl)benzimidazole |

| Pyrimidines | Amidines / Urea Derivatives | Trifluoromethyl-substituted pyrimidine |

| Quinazolinones | 2-Iodoanilines (via cascade carbonylation) | 2-(Trifluoromethyl)quinazolin-4(3H)-one |

| 1,5-Benzodiazepines | o-Phenylenediamines | Trifluoromethyl-substituted benzodiazepine |

In pharmaceutical development, the introduction of fluorine and trifluoromethyl groups is a well-established strategy to optimize drug properties. These modifications can lead to improved metabolic stability, enhanced bioavailability, and increased binding affinity to biological targets. chemimpex.comchemimpex.com this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting inflammation and cancer. chemimpex.com

The compound provides a rigid, fluorinated phenyl ring that can be elaborated into more complex scaffolds. The aldehyde can be converted into amines, alcohols, or carboxylic acids, or used to link the aromatic core to other molecular fragments. The presence of the trifluoromethyl group often enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. chemimpex.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life. mdpi.com

Beyond life sciences, this compound is a valuable component in the field of material science. It is used in the production of specialty polymers and resins designed for high-performance applications. chemimpex.com The incorporation of fluorinated motifs into polymer backbones can impart a range of desirable properties, including:

Thermal Stability: The high strength of the C-F bond contributes to polymers that can withstand higher temperatures without degradation.

Chemical Resistance: Fluorinated polymers are often highly resistant to solvents, acids, and other corrosive chemicals.

Low Dielectric Constant: Materials containing trifluoromethyl groups can exhibit low dielectric constants and reduced moisture absorption, making them suitable for advanced electronics and microelectronic packaging. researchgate.net

Hydrophobicity: The presence of CF3 groups increases the hydrophobicity of a material's surface, which is useful for creating water-repellent coatings and membranes. researchgate.net

The aldehyde group of this compound allows it to be incorporated into polymer structures, such as epoxy resins, through various polymerization and curing reactions. researchgate.net

Role in Chiral Molecule Synthesis and Enantioselective Transformations

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound, as a prochiral aldehyde, is a valuable substrate for asymmetric synthesis.

The carbonyl carbon of the aldehyde is a flat, sp²-hybridized center. An attack by a nucleophile can occur from either of two faces, and in the absence of a chiral influence, a racemic mixture of the resulting alcohol would be formed. However, in enantioselective transformations, this reaction can be controlled to favor the formation of one enantiomer over the other. This can be achieved through several strategies:

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the aldehyde, directing the nucleophile to attack preferentially from one face. organic-chemistry.orgacs.org

Addition of Chiral Nucleophiles: A nucleophile that is itself chiral can induce diastereoselective addition to the aldehyde.

Enzyme-Mediated Reactions: Biocatalysis using enzymes can provide exceptionally high levels of enantioselectivity in the reduction of or addition to aldehydes.

While specific documented examples of enantioselective reactions on this compound are specialized, the principles of asymmetric synthesis are broadly applicable to it and other fluorinated aldehydes for the creation of chiral fluorinated alcohols and other important chiral building blocks. organic-chemistry.orgnih.gov

Development of Fluorine-Containing Bioisosteres and Their Impact on Biological Activity

A central concept in modern drug design is bioisosterism, where one functional group in a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological profile. The trifluoromethyl (CF3) group is a quintessential example of a powerful bioisostere. mdpi.com Its unique properties allow it to mimic or replace other common chemical groups, leading to significant improvements in biological activity. researchgate.net

The CF3 group is often used as a bioisostere for methyl, ethyl, isopropyl, and even chlorine or nitro groups. mdpi.comresearchgate.netnih.gov This substitution can have a profound impact on a molecule's properties. In a notable study on CB1 receptor positive allosteric modulators, researchers replaced an aliphatic nitro group (NO2) with a trifluoromethyl group (CF3). nih.govacs.orgnih.gov The resulting CF3-containing compounds were found to be more potent and showed significantly improved metabolic stability in vitro compared to their nitro-containing counterparts. nih.govacs.orgnih.gov

The positive impact of the CF3 group stems from several key factors:

Metabolic Stability: The C-F bond's high dissociation energy makes the CF3 group exceptionally resistant to enzymatic cleavage, prolonging the active life of the drug. mdpi.com

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes and reach its target. mdpi.com

Binding Interactions: The strong dipole moment of the CF3 group can alter the electronic environment of a molecule, potentially leading to stronger and more selective binding interactions with a target protein or enzyme. mdpi.com

Building blocks like this compound are therefore critical tools for medicinal chemists, providing a direct route to incorporate this powerful bioisosteric group into novel drug candidates.

Table 2: Bioisosteric Comparison of the Trifluoromethyl Group

| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Isopropyl (-CH(CH3)2) | Nitro (-NO2) |

|---|---|---|---|---|

| Van der Waals Radius (Å) | ~2.7 | ~2.0 | ~3.1 | ~2.2 |

| Electronic Effect | Strongly Electron-Withdrawing | Weakly Electron-Donating | Electron-Donating | Strongly Electron-Withdrawing |

| Lipophilicity (π value) | +0.88 | +0.56 | +1.53 | -0.28 |

| Metabolic Stability | Very High | Low (Prone to Oxidation) | Low (Prone to Oxidation) | Moderate (Prone to Reduction) |

Contributions to Compound Libraries for High-Throughput Screening and Lead Discovery

This compound has emerged as a valuable and versatile building block in the construction of compound libraries for high-throughput screening (HTS) and lead discovery. Its utility stems from the unique combination of a reactive aldehyde functional group and the presence of two distinct fluorine-containing moieties—a fluoro group and a trifluoromethyl group. This specific substitution pattern imparts desirable physicochemical properties to the resulting library members, enhancing their potential for biological activity and drug-likeness.

The strategic incorporation of this compound into diversity-oriented synthesis (DOS) and combinatorial chemistry workflows allows for the rapid generation of large and structurally diverse collections of novel chemical entities. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including multicomponent reactions, reductive aminations, and condensations, enabling the efficient assembly of complex molecular scaffolds.

A significant application of this building block is in the synthesis of quinazolinone libraries. Quinazolinones are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The synthesis of quinazolinone libraries can be achieved through the acid-catalyzed condensation of N-acylanthranilic acids with substituted benzaldehydes. While specific examples detailing the use of this compound in large-scale quinazolinone library synthesis for HTS are not extensively documented in publicly available research, the established synthetic routes for quinazolinones from various substituted benzaldehydes strongly support its suitability for this purpose. The unique electronic properties conferred by the fluoro and trifluoromethyl groups on the benzaldehyde (B42025) ring can influence the reactivity and ultimately the diversity and novelty of the resulting quinazolinone library.

The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry. bohrium.com Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com By incorporating the 2-fluoro-6-(trifluoromethyl)phenyl moiety into a compound library, chemists can systematically explore the impact of these fluorine-imparted properties on biological activity during the HTS and lead optimization phases.

Furthermore, the principles of multicomponent reactions (MCRs) offer an efficient pathway to generate molecular complexity and diversity from simple starting materials, including substituted benzaldehydes. nih.govbeilstein-journals.org Fluorous-enhanced MCRs, for instance, have been successfully employed to create libraries of drug-like scaffolds. nih.gov In these strategies, a fluorous-tagged benzaldehyde can be used in a three-component reaction, followed by further diversification, demonstrating the potential of functionalized benzaldehydes in library synthesis for lead generation. nih.gov

The application of this compound in generating compound libraries for HTS is a strategic approach to populate screening collections with novel, drug-like molecules. The resulting libraries, enriched with the unique physicochemical properties of the fluorinated phenyl ring, provide a valuable resource for identifying hit compounds against a wide range of biological targets, thereby accelerating the early stages of drug discovery.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H4F4O | nist.gov |

| Molecular Weight | 192.11 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 156 °C | |

| Density | 1.432 g/mL at 25 °C | |

| Refractive Index | n20/D 1.458 |

Interactive Data Table: Key Synthetic Applications in Library Synthesis

| Reaction Type | Scaffold/Product Class | Role of this compound | Potential for HTS Library |

| Condensation | Quinazolinones | Electrophilic partner reacting with N-acylanthranilic acids | High, due to the known biological relevance of the quinazolinone scaffold. google.com |

| Multicomponent Reactions (MCRs) | Various heterocyclic scaffolds | Aldehyde component for generating molecular complexity in a single step. | High, as MCRs are a powerful tool for rapidly building diverse compound libraries. nih.govbeilstein-journals.org |

| Reductive Amination | Substituted amines | Carbonyl source for reaction with primary and secondary amines. | Moderate to High, depending on the diversity of the amine building blocks used. |

Advanced Spectroscopic Characterization and Computational Analysis of 2 Fluoro 6 Trifluoromethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity of atoms and the specific substitution pattern on the aromatic ring.

Conformational analysis of ortho-substituted benzaldehydes is crucial, as the orientation of the aldehyde group relative to the substituents can significantly impact the molecule's reactivity and properties. For 2-substituted benzaldehydes, two planar conformers are generally considered: the O-cis (where the aldehyde oxygen is oriented towards the substituent) and the O-trans (where it is oriented away).

Studies on related compounds, such as 2-fluorobenzaldehydes and 2-trifluoromethylbenzaldehydes, provide insight into the conformational preferences of the target molecule. rsc.orgrsc.org Research has shown that for 2-fluorobenzaldehyde, the planar trans conformer (with the C=O bond oriented away from the fluorine atom) is generally more stable. rsc.org In the case of 2-trifluoromethylbenzaldehyde, both cis and trans conformers are planar, with the trans form predominating. rsc.orgrsc.org This preference is influenced by a combination of steric hindrance and electrostatic interactions between the aldehyde group and the ortho substituents. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound is expected to significantly influence the electronic environment and, consequently, the chemical shifts observed in its NMR spectra.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | ¹H (Aldehyde) | CDCl₃ | 10.351 | chemicalbook.com |

| 2-Fluorobenzaldehyde | ¹H (Aromatic) | CDCl₃ | 7.170 - 7.880 | chemicalbook.com |

| (2,2,2-Trifluoroethyl)benzene | ¹⁹F | CDCl₃ | -66.0 (t) | beilstein-journals.org |

| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | ¹⁹F | CDCl₃ | -62.7 (s), -65.7 (t) | beilstein-journals.org |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound, serving as a molecular fingerprint. nist.gov Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula, C₈H₄F₄O (MW: 192.11 g/mol ). nist.govsigmaaldrich.comchemimpex.com

The fragmentation of aromatic aldehydes is well-characterized and typically involves several key pathways. docbrown.infowhitman.edu For this compound, the following fragmentation patterns can be anticipated:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺. whitman.edulibretexts.org

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical, generating a [M-29]⁺ ion corresponding to the fluorotrifluoromethylphenyl cation. docbrown.infolibretexts.org

Loss of carbon monoxide (M-28): The acylium ion [M-H]⁺ can further lose a molecule of carbon monoxide (CO), a common pathway for benzoyl-type cations, resulting in a [M-H-CO]⁺ or [M-29]⁺ fragment. docbrown.info

Cleavage related to the CF₃ group: The trifluoromethyl group can also influence fragmentation, potentially through the loss of a fluorine atom or the entire CF₃ radical.

The analysis of these characteristic fragments and their relative abundances allows for the structural confirmation of the molecule and differentiation from its isomers. nih.gov

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺˙ | 192 | Molecular Ion |

| [M-H]⁺ | 191 | Loss of aldehydic hydrogen |

| [M-CHO]⁺ | 163 | Loss of formyl radical |

| [M-CO-H]⁺ | 163 | Loss of H followed by CO |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the vibrational modes of this compound. ksu.edu.sauni-siegen.de Each technique provides complementary information based on different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sa

The IR spectrum of this compound, available in the NIST database, displays characteristic absorption bands that confirm its structure. nist.gov Key vibrational modes include:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1730 cm⁻¹. For aromatic aldehydes, this peak is typically found around 1700 cm⁻¹.

C-H Stretch (Aldehyde): The C-H stretch of the aldehyde group typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-F Stretches: The vibrations associated with the C-F bonds (both the aromatic C-F and the C-F bonds of the CF₃ group) give rise to strong absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹.

Computational studies on similar molecules, like 2-chloro-6-fluorobenzaldehyde, have utilized DFT calculations to assign vibrational frequencies, demonstrating a good correlation between theoretical and experimental spectra. materialsciencejournal.orgresearchgate.net Such analyses for this compound would allow for a complete assignment of its 42 normal vibrational modes.

| Functional Group / Vibration | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak |

| Aldehyde C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-CF₃ & C-F Stretches | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For instance, the crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a derivative synthesized from a related aldehyde, reveals detailed information about bond lengths, bond angles, and torsion angles. researchgate.net Such analyses confirm the planarity of the aromatic ring and provide precise measurements for the C-F and C-C bond lengths within the trifluoromethyl group. nih.gov

In the solid state, molecules of substituted benzaldehydes often pack in arrangements dictated by weak intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking interactions. Hirshfeld surface analysis, often coupled with crystallographic data, can be used to visualize and quantify these interactions, which are crucial for understanding the crystal packing and the physical properties of the material. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure of molecules. These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For this compound, DFT can be used to model the two primary conformers (O-cis and O-trans) and calculate their relative energies to predict the most stable conformation, corroborating experimental NMR findings. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule (the aromatic ring), while the LUMO is often centered on the electron-deficient aldehyde group. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. The strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents are expected to lower the energies of both the HOMO and LUMO and influence their distribution across the molecule.

Computational chemistry, particularly DFT, is instrumental in modeling reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and intermediates.

For synthetic transformations, such as nucleophilic additions to the carbonyl group or reactions leading to the formation of heterocyclic compounds like quinazolines, DFT can provide invaluable mechanistic details. sigmaaldrich.com For example, calculations can elucidate the role of catalysts, predict regioselectivity, and explain observed stereoselectivity in reactions. acs.org By characterizing the transition state structures, researchers can understand the key electronic and steric factors that control the reaction's activation energy and, therefore, its rate. This predictive power allows for the rational design of new synthetic routes and the optimization of existing reaction conditions.

Prediction of Spectroscopic Parameters and Detailed Conformational Analysis

The comprehensive characterization of this compound relies heavily on the synergy between advanced spectroscopic techniques and computational chemistry. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters and elucidating the molecule's conformational landscape. This section details the computational prediction of spectroscopic data and explores the conformational preferences dictated by the molecule's ortho substituents.

Computational Methodology

Quantum mechanical calculations are pivotal for predicting the spectroscopic properties of molecules like this compound. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometry and calculate vibrational frequencies (IR and Raman), as well as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These computational models provide a theoretical framework for interpreting experimental spectra and understanding the electronic structure's influence on molecular properties. For instance, the prediction of ¹⁹F NMR shifts for fluorinated organic compounds using DFT has been shown to yield high accuracy, with calculated values often falling within a few ppm of experimental data. nih.gov

Conformational Analysis

The rotational isomerism of this compound is primarily governed by the orientation of the aldehyde group relative to the benzene ring. The presence of two bulky and electronegative substituents in the ortho positions introduces significant steric and electronic effects that dictate the molecule's preferred conformation.

The two primary planar conformers are the O-trans and O-cis isomers. In the context of 2,6-disubstitution, these refer to the aldehyde group's orientation relative to the substituents. However, due to the asymmetry of the substituents (F vs. CF₃), two distinct planar conformers are possible: one where the aldehyde's oxygen atom is oriented away from the fluorine and towards the trifluoromethyl group, and another where it is oriented towards the fluorine.

Studies on related ortho-substituted benzaldehydes provide significant insight. For 2-fluorobenzaldehyde, the O-trans conformer (where the oxygen is turned away from the fluorine) is the more stable form, attributed to the minimization of steric and electrostatic repulsion. acs.org Conversely, in 2,6-difluorobenzaldehyde, the two potential planar conformations are equivalent due to symmetry. acs.org In this compound, the significantly larger steric bulk of the trifluoromethyl group compared to the fluorine atom is expected to dominate. Therefore, the most stable conformer is predicted to be the one where the large C=O group is oriented away from the larger CF₃ group to minimize steric hindrance. This would correspond to a planar or near-planar arrangement. The rotational barrier between conformers is influenced by the energy required to move the aldehyde group past the ortho substituents. In substituted biphenyls, single ortho-substituents can create rotational barriers up to 15.4 kcal/mol, and this effect is expected to be significant in this 2,6-disubstituted benzaldehyde. researchgate.net

Table 1: Predicted Conformational Data for this compound and Related Compounds

| Compound | Most Stable Conformer | Predicted Rotational Barrier (kcal/mol) | Method/Reference |

| This compound | Planar, with C=O oriented away from CF₃ group | > 10 (Estimated) | Analogy to acs.orgresearchgate.net |

| 2,6-Difluorobenzaldehyde | Planar | N/A (Equivalent Minima) | Rotational Spectroscopy acs.org |

| 2-Fluorobenzaldehyde | Planar, O-trans | ~5-7 | Ab initio studies |

| Biphenyl (ortho-substituted) | Non-planar ground state | up to 15.4 | Dynamic NMR researchgate.net |

Note: Data for the title compound is estimated based on findings for structurally similar molecules.

Prediction of Vibrational Spectra

The vibrational spectrum of this compound can be predicted using DFT calculations, which allows for the assignment of specific vibrational modes to the experimentally observed absorption bands in the Infrared (IR) spectrum. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound, which serves as a benchmark for theoretical predictions. acs.org

Key vibrational modes include:

C=O Stretch: The aldehyde carbonyl group typically exhibits a strong absorption band in the region of 1700-1730 cm⁻¹. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to shift this band to a higher frequency.

C-H Stretch (Aldehyde): This appears as a characteristic pair of bands, often near 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C Stretches: These occur in the 1450-1600 cm⁻¹ region.

C-F and C-CF₃ Vibrations: The C-F stretching vibration typically appears in the 1100-1300 cm⁻¹ range. The CF₃ group has several characteristic strong absorption bands, often found between 1100 and 1400 cm⁻¹.

Table 2: Comparison of Key Experimental IR Bands with Typical Predicted Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) acs.org | Typical Calculated Range (cm⁻¹) |

| Aldehyde C-H Stretch | ~2800 - 2900 | 2750 - 2900 |

| Carbonyl (C=O) Stretch | ~1720 | 1700 - 1740 |

| Aromatic C=C Stretch | ~1600, ~1480 | 1450 - 1620 |

| C-F / CF₃ Stretches | Multiple bands ~1100 - 1350 | 1100 - 1400 |

Note: Experimental data is from the gas-phase IR spectrum. Calculated ranges are based on typical values for substituted benzaldehydes.

Prediction of NMR Spectra

Computational methods are also employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is crucial.

¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a singlet significantly downfield (typically δ > 10 ppm). The aromatic protons will appear in the aromatic region (δ 7-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the fluorine and trifluoromethyl substituents.

¹³C NMR: The carbonyl carbon will be highly deshielded (δ > 185 ppm). The aromatic carbons directly bonded to the electronegative F and CF₃ groups will also show significant shifts.

¹⁹F NMR: The fluorine atom on the aromatic ring will have a characteristic chemical shift. The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet at a different chemical shift, typically in a distinct region of the ¹⁹F NMR spectrum. Computational studies on fluorinated pharmaceuticals have demonstrated that DFT can predict ¹⁹F shifts with a mean absolute error of around 1.74 ppm. nih.gov

Table 3: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | > 10.0 |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Carbonyl (-C HO) | 185 - 195 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹⁹F | Aromatic (Ar-F) | -100 to -130 (relative to CFCl₃) |

| ¹⁹F | Trifluoromethyl (-CF₃) | -55 to -70 (relative to CFCl₃) |

Note: These are estimated ranges based on the known effects of the substituents and data from related compounds.

Future Directions and Emerging Research Avenues in 2 Fluoro 6 Trifluoromethyl Benzaldehyde Chemistry

Exploration of Unconventional Reactivity Modes and Novel Catalyst Systems

The reactivity of 2-fluoro-6-(trifluoromethyl)benzaldehyde is largely dictated by the electron-withdrawing nature of its substituents, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. Future research is poised to exploit these inherent properties through the exploration of unconventional reactivity modes and the development of innovative catalyst systems.

Researchers are investigating the use of advanced catalytic systems to mediate transformations that are otherwise challenging. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are being optimized to enable the efficient formation of carbon-carbon and carbon-heteroatom bonds at the positions ortho and meta to the aldehyde. beilstein-journals.org The development of novel ligands and palladium pre-catalysts is crucial for achieving high yields and selectivities in these transformations, especially given the steric hindrance around the reaction center.

Furthermore, the field is witnessing a surge in the application of photoredox catalysis to access novel reactivity. acs.org Visible-light-induced transformations could enable currently inaccessible bond formations and functionalizations of the this compound core under mild conditions. The trifluoromethyl group can also participate in unique radical-mediated reactions, opening avenues for the synthesis of complex fluorinated molecules. acs.org

Table 1: Emerging Catalyst Systems and Their Potential Applications

| Catalyst System | Reactivity Mode | Potential Application |

| Advanced Palladium Complexes | Cross-coupling Reactions | Synthesis of complex pharmaceutical intermediates and functional materials. |

| Photoredox Catalysts | Radical-mediated Transformations | Accessing novel chemical space and C-H functionalization. |

| Lewis Acids | Ring-opening Reactions | Synthesis of novel heterocyclic scaffolds. acs.org |

| Organocatalysts | Asymmetric Synthesis | Enantioselective synthesis of chiral derivatives for therapeutic applications. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mt.com For the synthesis and derivatization of this compound, flow chemistry presents an opportunity to overcome challenges associated with handling hazardous reagents and managing exothermic reactions. thieme.de

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved yields and selectivities. tue.nl This is particularly relevant for fluorination reactions, which often involve highly reactive and corrosive reagents. Flow setups can enable the in-situ generation and immediate consumption of hazardous intermediates, thereby enhancing the safety profile of the process. uc.pt

Automated synthesis platforms are also set to revolutionize the exploration of the chemical space around this compound. researchgate.net These systems, which integrate robotic handling with advanced analytics, can perform a large number of reactions in a high-throughput manner. This acceleration in the synthesis of derivatives is invaluable for the rapid screening of compounds in drug discovery and materials science. nih.govrsc.org

Expansion of Applications in Chemical Biology and New Therapeutic Modalities

The unique properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive scaffold for applications in chemical biology and the development of new therapeutics. chemimpex.com The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a sought-after moiety in medicinal chemistry. chemimpex.commdpi.com

This benzaldehyde (B42025) derivative can serve as a versatile starting material for the synthesis of small molecule probes designed to investigate biological processes. ucsd.edu The aldehyde functionality can be readily converted into various other functional groups, allowing for the attachment of fluorophores or other reporter tags. nih.gov These probes can be used to visualize and study the localization and activity of biomolecules within living cells. rsc.org

In the realm of therapeutic modalities, derivatives of this compound are being explored for their potential as inhibitors of various enzymes and receptors. The rational design of molecules based on this scaffold can lead to the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. chemimpex.com The ability to fine-tune the electronic and steric properties of the molecule by introducing different substituents on the aromatic ring provides a powerful tool for optimizing biological activity. rug.nl

Development of Sustainable and Economically Viable Industrial Syntheses

The increasing emphasis on green chemistry is driving the development of more sustainable and economically viable industrial processes for the synthesis of fine chemicals like this compound. mdpi.com Future research in this area will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One key aspect is the development of catalytic methods that replace stoichiometric reagents, thereby reducing the environmental impact of the synthesis. The use of heterogeneous catalysts, which can be easily separated and recycled, is a particularly attractive approach. Furthermore, the exploration of alternative, greener solvents or even solvent-free reaction conditions is a major goal.

From an economic standpoint, the development of efficient and robust synthetic routes from readily available and inexpensive starting materials is crucial for the industrial-scale production of this compound. This includes optimizing reaction conditions to maximize yields and minimize the need for costly purification steps. The integration of continuous manufacturing processes, as discussed earlier, will also play a pivotal role in enhancing the economic viability of its production.

Advanced Computational Modeling for Predictive Chemistry and Rational Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can be employed to predict its reactivity, understand reaction mechanisms, and guide the rational design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule and help in predicting the regioselectivity of various reactions. This predictive power can significantly reduce the number of experiments required to optimize a synthetic route.

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-6-(trifluoromethyl)benzaldehyde, and how are impurities monitored?

The compound is synthesized via fluorination and trifluoromethylation of benzaldehyde derivatives. A common method involves HF-mediated diazotization/azo elimination followed by side-chain oxidation, as described for analogous chloro-fluoro-benzaldehydes . Impurity profiling is typically performed using HPLC or GC-MS, with a focus on detecting unreacted intermediates (e.g., chlorinated byproducts) and ensuring >97% purity .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR : NMR identifies fluorine environments, while NMR confirms aldehyde proton resonance (~10 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at 192.11 m/z) .

- FT-IR : A strong carbonyl stretch (~1700 cm) confirms the aldehyde group .

Q. What are its key physicochemical properties relevant to experimental design?

- Boiling Point : ~176°C .

- Density : 1.360 g/cm at 25°C .

- Refractive Index : 1.4510 . These properties guide solvent selection (e.g., polar aprotic solvents like DMF for reactions) and storage conditions (0–6°C to prevent aldehyde oxidation) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions) and participation in Wittig olefinations. However, steric hindrance from the -CF group may slow reactions requiring planar transition states (e.g., Friedel-Crafts alkylation). Computational studies (DFT) are recommended to predict regioselectivity in such cases .

Q. What strategies resolve contradictions in cytotoxicity data for derivatives of this compound?

Discrepancies in cytotoxicity (e.g., tumor cell line studies) often arise from variations in:

- Substituent positioning : Meta vs. para substituents on the benzaldehyde ring alter binding to cellular targets like kinases .

- Assay conditions : Standardize protocols (e.g., MTT assay incubation time, cell density) and validate results using orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .

Q. How is this compound utilized in asymmetric synthesis of bioactive alcohols?

The aldehyde serves as a chiral building block in catalytic asymmetric reductions (e.g., using Corey-Bakshi-Shibata catalysts) to produce enantiopure trifluoromethylated benzyl alcohols. Key parameters include:

Q. What mechanistic insights explain its role in synthesizing trifluoromethylated benzimidazoles?

The compound reacts with primary amines under Cu(I)/TMEDA catalysis to form 2-(trifluoromethyl)benzimidazoles. The mechanism involves:

- Coordination : Cu(I) activates the aldehyde for imine formation.

- Cyclization : Intramolecular nucleophilic attack by the amine generates the benzimidazole core . Ligand choice (e.g., TMEDA) is critical to suppress side reactions like oxidative dimerization .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm purity .

- Safety : Use HF-resistant equipment (e.g., PTFE-lined reactors) during synthesis to mitigate corrosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.